1-isobutyl-5-methyl-1H-pyrazole

Catalog No.
S8048041
CAS No.
405548-41-6
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isobutyl-5-methyl-1H-pyrazole

CAS Number

405548-41-6

Product Name

1-isobutyl-5-methyl-1H-pyrazole

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazole

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3

InChI Key

PXTRUYSGAWGMAK-UHFFFAOYSA-N

SMILES

CC1=CC=NN1CC(C)C

Canonical SMILES

CC1=CC=NN1CC(C)C

1-isobutyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C8H14N2C_8H_{14}N_2, and it features an isobutyl group at the 1-position and a methyl group at the 5-position of the pyrazole ring. This unique structure contributes to its diverse biological activities and potential applications in various fields, including medicine, agriculture, and materials science .

  • Oxidation: The compound can be oxidized to form pyrazole oxides using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield pyrazoline derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, replacing hydrogen atoms on the pyrazole ring with other functional groups, facilitated by nucleophiles such as halides, amines, or thiols.

Major Products Formed

  • Oxidation: Pyrazole oxides
  • Reduction: Pyrazoline derivatives
  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

1-isobutyl-5-methyl-1H-pyrazole exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has been shown to disrupt bacterial cell membranes, making it a candidate for antimicrobial drug development.
  • Anti-inflammatory Effects: It inhibits pro-inflammatory cytokine production by modulating specific enzymes and signaling pathways.
  • Potential Therapeutic

The synthesis of 1-isobutyl-5-methyl-1H-pyrazole can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions.
    3 methyl 2 butanone+hydrazine hydrate1 isobutyl 5 methyl 1H pyrazole\text{3 methyl 2 butanone}+\text{hydrazine hydrate}\rightarrow \text{1 isobutyl 5 methyl 1H pyrazole}
  • Eco-friendly Industrial Methods: In industrial settings, eco-friendly methodologies such as heterogeneous catalytic systems are employed to enhance efficiency and minimize environmental impact .

1-isobutyl-5-methyl-1H-pyrazole has diverse applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceuticals: Investigated for its potential use in developing new drugs due to its antimicrobial and anti-inflammatory properties.
  • Agriculture: Utilized in the production of agrochemicals.
  • Materials Science: Employed in creating fluorescent materials and specialty chemicals.

The mechanism of action for 1-isobutyl-5-methyl-1H-pyrazole involves its interaction with various biological targets. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines. These interactions suggest that the compound could be effective in therapeutic applications targeting inflammation and infection.

Several compounds share structural similarities with 1-isobutyl-5-methyl-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-phenyl-3-methyl-1H-pyrazoleContains a phenyl group at position 1Different reactivity profile due to phenyl group
1-ethyl-5-methyl-1H-pyrazoleEthyl group instead of isobutylVaries in solubility and biological activity
1-isopropyl-3-methyl-1H-pyrazoleIsopropyl group at position 1Distinct steric effects affecting reactivity

Uniqueness

The uniqueness of 1-isobutyl-5-methyl-1H-pyrazole lies in its specific isobutyl substituent, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This specificity enhances its solubility and stability, making it suitable for a broader range of applications in research and industry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

138.115698455 g/mol

Monoisotopic Mass

138.115698455 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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